Ethyl stearate

Overview

Description

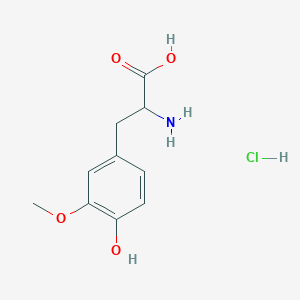

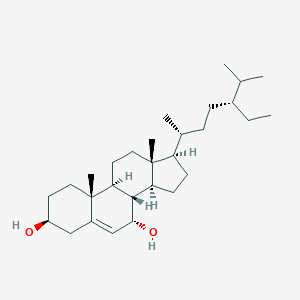

Ethyl stearate, also known as ethyl octadecanoate, is an ester formed from stearic acid and ethanol. It is a colorless, odorless compound with a waxy texture and is commonly used in various industrial applications. The chemical formula for this compound is C20H40O2, and it has a molecular weight of 312.53 grams per mole .

Mechanism of Action

Target of Action

Ethyl stearate, also known as ethyl octadecanoate or stearic acid ethyl ester , is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It has been suggested that this compound may have an impact on the cell cycle and induce apoptosis in certain cell types .

Biochemical Pathways

This compound may be involved in the regulation of certain biochemical pathways. For instance, it has been suggested that cotransplantation of this compound and neural stem cells (NSCs) may promote the expression of MMP9 by regulating the Drd1-ERK-AP-1 pathway, thus improving synaptic plasticity after NSCs transplantation .

Pharmacokinetics

Erythromycin stearate has been found to have increased serum concentrations between 1 and 6 hours after administration compared to erythromycin ethylsuccinate . This information might provide some insights into the pharmacokinetics of this compound, but direct studies on this compound are needed to confirm this.

Result of Action

It has been suggested that this compound may induce apoptosis in hepg2 cells .

Action Environment

It’s worth noting that this compound is a low melting solid and should be stored at temperatures between 2-8°c .

Biochemical Analysis

Biochemical Properties

Ethyl stearate participates in various biochemical reactions. As a fatty acid ester, it can undergo hydrolysis, a reaction catalyzed by enzymes such as lipases and esterases . This process splits this compound into ethanol and stearic acid . The nature of these interactions is typically enzymatic, where the enzyme catalyzes the breakdown of the ester bond in this compound .

Cellular Effects

The effects of this compound on cells are not fully understood. Research has shown that it can influence cell function. For instance, in a study on Parkinson’s disease rats, this compound was found to improve the motor behavioral performance by promoting neural stem cells migration and differentiation .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its hydrolysis. This process is catalyzed by dilute acid, leading to the formation of ethanol and stearic acid . This reaction can be influenced by factors such as temperature and the presence of other substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during the synthesis of this compound by esterification of ethylene glycol and stearic acid, conventional heating takes more than 4–6 hours to give a mixture of this compound and ethylene glycol monostearate .

Metabolic Pathways

This compound is involved in the metabolic pathway of ester hydrolysis . This process is catalyzed by enzymes such as lipases and esterases, leading to the formation of ethanol and stearic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl stearate is typically synthesized through the esterification of stearic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester bond. The reaction can be represented as follows:

C18H36O2 (stearic acid) + C2H6O (ethanol) → C20H40O2 (ethyl stearate) + H2O (water)

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of stearic acid with ethanol under controlled conditions. The process involves the use of a catalyst, typically sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl stearate undergoes several types of chemical reactions, including hydrolysis, hydrogenation, and transesterification.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed in the presence of an acid or base to yield stearic acid and ethanol.

Hydrogenation: this compound can be hydrogenated to produce stearyl alcohol (octadecan-1-ol).

Transesterification: this compound can undergo transesterification with other alcohols to form different esters.

Major Products Formed:

Hydrolysis: Stearic acid and ethanol

Hydrogenation: Stearyl alcohol (octadecan-1-ol)

Transesterification: Various esters depending on the alcohol used

Scientific Research Applications

Ethyl stearate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: this compound is used in the study of lipid metabolism and as a model compound in the investigation of ester hydrolysis.

Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.

Industry: this compound is used as a lubricant, plasticizer, and surfactant. .

Comparison with Similar Compounds

Ethyl stearate is similar to other fatty acid esters, such as ethyl palmitate, ethyl oleate, and ethyl linoleate. These compounds share similar chemical structures and properties but differ in the length and degree of saturation of their fatty acid chains. For example:

Ethyl palmitate: Derived from palmitic acid, has a shorter carbon chain (C16) compared to this compound (C18).

Ethyl oleate: Derived from oleic acid, contains a double bond, making it unsaturated.

Ethyl linoleate: Derived from linoleic acid, contains two double bonds, making it polyunsaturated

This compound is unique in its high melting point and waxy texture, which make it particularly useful in applications requiring solid or semi-solid esters.

Properties

IUPAC Name |

ethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLVMROFTAUDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

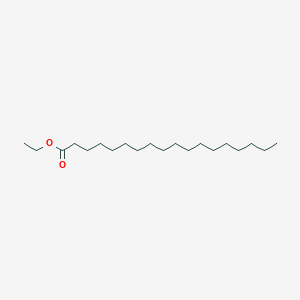

CCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059406 | |

| Record name | Ethyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless, odourless mass | |

| Record name | Ethyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl octadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

213.00 to 215.00 °C. @ 15.00 mm Hg | |

| Record name | Ethyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol and oils, insoluble in water | |

| Record name | Ethyl octadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.900 | |

| Record name | Ethyl octadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

111-61-5 | |

| Record name | Ethyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C64RTC734W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33.4 °C | |

| Record name | Ethyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ethyl stearate?

A1: this compound has the molecular formula C20H40O2 and a molecular weight of 312.54 g/mol. []

Q2: What are the crystalline transitions observed in this compound?

A2: this compound exhibits a reversible transition between crystalline modifications. When initially crystallized from a melt, it exists in a metastable state. Over time, it transitions to a more stable form with significant changes in its dynamic shear compliance, particularly the emergence of large resonances around 300 cps. This transition, observed around 24.85 °C in vinyl stearate, is thought to involve alterations in the cross-sectional packing of the chains or a change in the unit cell structure, rather than a change in the tilt angle of the molecules. []

Q3: What is known about the structure of this compound multilayers?

A3: X-ray diffraction and microscopic studies reveal that this compound multilayers consist of microcrystals with a common orientation. This orientation aligns with the normal to the surface of the multilayer. The crystals appear to grow continuously throughout the multilayer's thickness, reaching up to 1000 molecules thick. [, ]

Q4: How does the molecular structure of this compound affect its dielectric properties?

A4: Studies on the dielectric properties of solid this compound reveal a circular-arc locus in its β (tilted) form. This behavior is attributed to the rotational disorder of the tilted molecules rather than regions with vertically stacked molecules. []

Q5: How does the presence of Congo red in an aqueous solution affect monolayers of this compound?

A5: Studies have shown that monolayers of certain amphipathic compounds, including this compound, cannot be deposited from aqueous solutions containing Congo red. Unlike compounds like stearic acid or cholesterol, this compound, cetyl alcohol, and ethyl n-hexadecyl ether monolayers cannot be effectively transferred and deposited onto solid phases from such solutions. This suggests that the interaction between these specific amphipathic molecules and the dye hinders the formation of stable multilayers. []

Q6: What is the solubility behavior of this compound in aqueous solutions of nonionic emulsifiers?

A6: Research on the solubilization of this compound in aqueous solutions of the nonionic emulsifier Teric X10 revealed a specific solubilization limit. Exceeding this limit creates kinetically stable microemulsions (miniemulsions) that are essentially coarse emulsions. Over time, these systems separate into two phases to achieve thermodynamic equilibrium. []

Q7: Can this compound be used as a starting material for the production of biodiesel?

A7: Yes, this compound can be decarboxylated to produce diesel fuel hydrocarbons. Research using a Pd/C catalyst in a semi-batch reactor demonstrated this process. Kinetic studies revealed the reaction mechanism and allowed for successful kinetic modeling, confirming its potential for biodiesel production. []

Q8: What role does this compound play in modifying palm oil for cocoa butter substitute production?

A8: Research shows that this compound can act as an acyl donor in lipase-catalyzed interesterification reactions, modifying the structure of palm oil to create a cocoa butter equivalent. While other acyl donors like mthis compound and stearic acid have been explored, this compound plays a crucial role in achieving specific compositional and physical properties desirable in cocoa butter substitutes. [, ]

Q9: Can the crystallization behavior of this compound mixtures be predicted?

A9: Yes, the Predictive UNIQUAC model, initially developed for predicting cloud points in diesel, has been successfully applied to forecast the melting points of binary mixtures of fatty acid ethyl esters, including this compound. This model demonstrates excellent agreement with experimental data, providing a valuable tool for understanding and predicting the low-temperature behavior of biodiesels. []

Q10: Can we estimate the absorption of volatile organic compounds (VOCs) in this compound?

A10: The original UNIFAC group contribution method can estimate the thermodynamic feasibility of scrubbing VOCs into biodiesels like this compound for gas treatment processes. This method accurately estimates infinite dilution activity coefficients, providing valuable insights into the potential of this compound as a VOC absorbent. []

Q11: What are the potential benefits of using this compound in combination with neural stem cell transplantation for Parkinson's disease treatment?

A11: Recent research suggests that this compound may enhance the therapeutic potential of NSC transplantation for Parkinson's disease by promoting NSC migration and differentiation into dopaminergic neurons. Although still in early stages, this research highlights the potential of this compound to improve cell-based therapies for neurodegenerative diseases. []

Q12: How can the presence of this compound as an impurity in pharmaceutical formulations be detected?

A14: Static headspace gas chromatography-mass spectrometry (HS-GC-MS) is an effective technique for detecting volatile organic impurities like this compound in pharmaceutical formulations. This method proves particularly useful for intravenous formulations, where lyophilization is often employed prior to analysis to enhance sensitivity and accuracy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)